Cas no 40522-46-1 (2-Heptylquinolin-4(1H)-one)

2-Heptylquinolin-4(1H)-one 化学的及び物理的性質
名前と識別子
-
- 2-Heptylquinolin-4(1H)-one
- 2-Heptyl-4(1H)-quinolinone
- 2-Heptylquinoline-4(1H)-one
- 2-Heptyl-4-quinolone
- UYRHHBXYXSYGHA-UHFFFAOYSA-N
- 2-heptylquinolin-4-ol
- MY12-62c
- HY-129503
- TCMDC-132026
- Z1741979976
- EN300-7420523
- CS-0106055
- 40522-46-1
- HHQ
- 2503-80-2
- HLH
- 2-heptyl-1H-quinolin-4-one
- CHEBI:62219
- AKOS015899644
- SB72058
- MY 12-62c
- MFCD16619170
- C20643
- 2-Heptyl-4-hydroxyquinoline
- MY-12-62c
- DTXSID00179740
- 4-hydroxy-2-heptylquinoline
- W11284
- 2-n-heptyl-4-hydroxyquinoline
- 4-Quinolinol, 2-heptyl-
- CHEMBL527817
- 2-heptyl-4(1H)-quinolone
- DA-26185
- 2-heptyl-1~{H}-quinolin-4-one
- pseudan VII
- CHEBI:75306
- 2-heptyl-1,4-dihydroquinolin-4-one
- AS-59174
- SCHEMBL170164
-
- MDL: MFCD16619170
- インチ: InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)
- InChIKey: UYRHHBXYXSYGHA-UHFFFAOYSA-N
- SMILES: O=C1C=C(CCCCCCC)NC2=C1C=CC=C2
計算された属性
- 精确分子量: 243.162
- 同位素质量: 243.162
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 308
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.9
- トポロジー分子極性表面積: 29.1A^2
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.013
- ゆうかいてん: No data available
- Boiling Point: 361.5±42.0 °C at 760 mmHg
- フラッシュポイント: 124.9±28.0 °C
- Refractive Index: 1.528
- Solubility: DMSO: soluble5mg/mL, clear
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2-Heptylquinolin-4(1H)-one Security Information
- Signal Word:Warning
- 危害声明: H302
- Warning Statement: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- 储存条件:2-8°C
2-Heptylquinolin-4(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0983553-1g |
2-Heptylquinolin-4(1H)-one |
40522-46-1 | 95% | 1g |
$920 | 2024-08-02 | |
Fluorochem | 215543-1g |
2-Heptylquinolin-4(1H)-one |
40522-46-1 | 95% | 1g |
£1542.00 | 2022-03-01 | |
Chemenu | CM145690-1g |
2-heptylquinolin-4(1H)-one |
40522-46-1 | 95% | 1g |
$744 | 2021-08-05 | |
Alichem | A189007553-100mg |
2-Heptylquinolin-4(1H)-one |
40522-46-1 | 95% | 100mg |
$216.91 | 2023-09-02 | |
Enamine | EN300-7420523-1.0g |
2-heptyl-1,4-dihydroquinolin-4-one |
40522-46-1 | 95% | 1.0g |
$861.0 | 2024-05-24 | |
TargetMol Chemicals | T19713-25mg |
HHQ |
40522-46-1 | 99.88% | 25mg |
¥ 2660 | 2024-07-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H170188-50mg |
2-Heptylquinolin-4(1H)-one |
40522-46-1 | 98% (HPLC) | 50mg |
¥2326.90 | 2023-09-02 | |
TargetMol Chemicals | T19713-5mg |
HHQ |
40522-46-1 | 99.88% | 5mg |
¥ 997 | 2024-07-20 | |
1PlusChem | 1P00CL3R-1g |
4(1H)-Quinolinone, 2-heptyl- |
40522-46-1 | 95% | 1g |
$992.00 | 2025-03-13 | |
1PlusChem | 1P00CL3R-2.5g |
2-Heptylquinoline-4(1H)-one |
40522-46-1 | 95% | 2.5g |
$2297.00 | 2023-12-17 |
2-Heptylquinolin-4(1H)-one 関連文献
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Dávid Szamosvári,Sina Rütschlin,Thomas B?ttcher Org. Biomol. Chem. 2018 16 2814
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2. Copper(ii) complexes with aromatic nitrogen-containing heterocycles as effective inhibitors of quorum sensing activity in Pseudomonas aeruginosaBiljana ?. Gli?i?,Ivana Aleksic,Peter Comba,Hubert Wadepohl,Tatjana Ilic-Tomic,Jasmina Nikodinovic-Runic,Milo? I. Djuran RSC Adv. 2016 6 86695
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J. Masschelein,M. Jenner,G. L. Challis Nat. Prod. Rep. 2017 34 712
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F. Jerry Reen,Sarah L. Clarke,Claire Legendre,Christina M. McSweeney,Kevin S. Eccles,Simon E. Lawrence,Fergal O'Gara,Gerard P. McGlacken Org. Biomol. Chem. 2012 10 8903
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Jean-Frédéric Dubern,Stephen P. Diggle Mol. BioSyst. 2008 4 882
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Zhongqiang Wang,Ling Zhao,Xueqing Mou,Yongzheng Chen Org. Biomol. Chem. 2022 20 2580
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Joseph P. Michael Nat. Prod. Rep. 2004 21 650
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D. Leichnitz,L. Ragu?,C. Beemelmanns Chem. Soc. Rev. 2017 46 6330
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10. The requirements at the C-3 position of alkylquinolones for signalling in Pseudomonas aeruginosaRachel Shanahan,F. Jerry Reen,Rafael Cano,Fergal O'Gara,Gerard P. McGlacken Org. Biomol. Chem. 2017 15 306
2-Heptylquinolin-4(1H)-oneに関する追加情報
2-Heptylquinolin-4(1H)-one (CAS No. 40522-46-1): A Comprehensive Overview
2-Heptylquinolin-4(1H)-one (CAS No. 40522-46-1) is a unique compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its distinct molecular structure and properties, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in organic synthesis.
The chemical structure of 2-Heptylquinolin-4(1H)-one consists of a quinoline ring with a heptyl substituent at the 2-position and a ketone group at the 4-position. The quinoline moiety is a well-known heterocyclic aromatic compound with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the heptyl chain imparts additional hydrophobicity to the molecule, which can influence its solubility and bioavailability.
Recent studies have highlighted the multifaceted biological activities of 2-Heptylquinolin-4(1H)-one. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. The researchers found that 2-Heptylquinolin-4(1H)-one selectively inhibits the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. This finding suggests that the compound could be a valuable lead for the development of new anticancer drugs.
In addition to its anticancer properties, 2-Heptylquinolin-4(1H)-one has also been investigated for its potential as an antimicrobial agent. A study published in the Antimicrobial Agents and Chemotherapy journal reported that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers noted that the compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell death. This makes 2-Heptylquinolin-4(1H)-one a promising candidate for addressing antibiotic resistance, a growing global health concern.
The synthetic versatility of 2-Heptylquinolin-4(1H)-one has also been explored in various organic synthesis applications. A recent paper in the Tetrahedron Letters described an efficient synthetic route to produce this compound using readily available starting materials and mild reaction conditions. The authors highlighted the scalability and cost-effectiveness of their method, which could facilitate large-scale production for industrial applications.
In the context of drug discovery, 2-Heptylquinolin-4(1H)-one has been used as a scaffold for the design and synthesis of novel derivatives with enhanced biological activities. For example, researchers at a leading pharmaceutical company have developed several analogs of this compound by modifying the heptyl chain or introducing additional functional groups. These derivatives have shown improved potency and selectivity against specific targets, such as kinases involved in cancer signaling pathways.
The pharmacokinetic properties of 2-Heptylquinolin-4(1H)-one have also been studied to understand its behavior in biological systems. A preclinical study published in the Biochemical Pharmacology journal evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The results indicated that 2-Heptylquinolin-4(1H)-one has favorable pharmacokinetic properties, including good oral bioavailability and low toxicity, which are essential for its potential use as a therapeutic agent.
In conclusion, 2-Heptylquinolin-4(1H)-one (CAS No. 40522-46-1) is a versatile compound with significant potential in various fields of research and development. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and application in medicinal chemistry, drug discovery, and organic synthesis. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, further solidifying its importance in the scientific community.
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